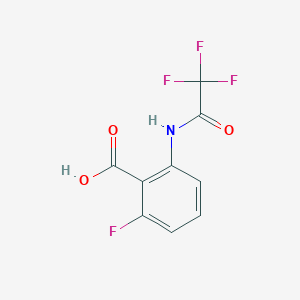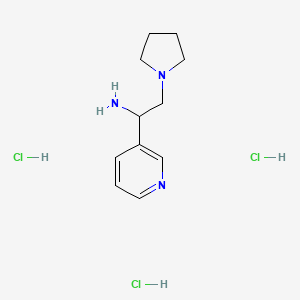
2-Bromo-3-ethoxy-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-ethoxy-3-methylbutanoic acid is an organic compound with the molecular formula C7H13BrO3 It is a derivative of butanoic acid, featuring a bromine atom, an ethoxy group, and a methyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-ethoxy-3-methylbutanoic acid typically involves the bromination of 3-ethoxy-3-methylbutanoic acid. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-ethoxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: 3-ethoxy-3-methylbutanoic acid derivatives.
Oxidation: 3-ethoxy-3-methylbutanoic acid or its oxidized forms.
Reduction: 3-ethoxy-3-methylbutane.
Aplicaciones Científicas De Investigación
2-Bromo-3-ethoxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-ethoxy-3-methylbutanoic acid involves its interaction with molecular targets through its bromine atom and carboxylic acid group. The bromine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
2-Bromo-3-methylbutanoic acid: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
3-Ethoxy-3-methylbutanoic acid: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
2-Bromo-3-methylbutyric acid: Similar structure but different positioning of the ethoxy group, affecting its chemical properties.
Uniqueness: 2-Bromo-3-ethoxy-3-methylbutanoic acid stands out due to the presence of both a bromine atom and an ethoxy group, providing a unique combination of reactivity and structural features. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H13BrO3 |
|---|---|
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
2-bromo-3-ethoxy-3-methylbutanoic acid |
InChI |
InChI=1S/C7H13BrO3/c1-4-11-7(2,3)5(8)6(9)10/h5H,4H2,1-3H3,(H,9,10) |
Clave InChI |
WYQKOTGWGIHGFW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(C)C(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


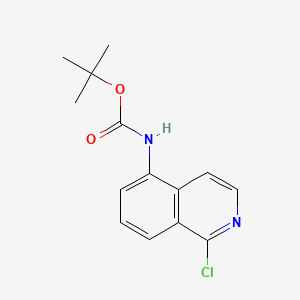
![Benzyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13495354.png)
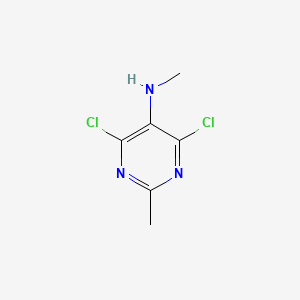
![Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B13495366.png)
![(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)phosphonic acid](/img/structure/B13495375.png)
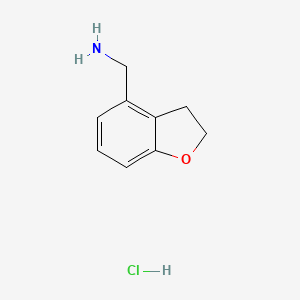



![1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea](/img/structure/B13495392.png)

![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)
